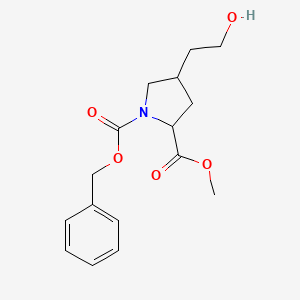

1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17548368

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO5 |

|---|---|

| Molecular Weight | 307.34 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 |

| Standard InChI Key | RGNKYGJYBJXTIP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Configuration

The molecule features a pyrrolidine ring (a saturated five-membered heterocycle with one nitrogen atom) substituted at three positions:

-

Position 1: A benzyloxycarbonyl (Cbz) group, forming a carbamate linkage.

-

Position 2: A methyl ester group.

-

Position 4: A 2-hydroxyethyl side chain.

The stereochemistry at the 4-position is critical, as the hydroxyethyl group introduces a chiral center. For example, analogous compounds like (R)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate ( ) demonstrate how stereochemical variations impact biological activity and synthetic routes.

Molecular Properties

-

Molecular Formula: C₁₇H₂₁NO₆ (calculated based on structural analogs ).

-

Molecular Weight: 335.36 g/mol.

-

Key Functional Groups:

-

Carbamate (Cbz) at position 1.

-

Methyl ester at position 2.

-

Hydroxyethyl at position 4.

-

Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of this compound likely involves:

-

Pyrrolidine Ring Construction: Via cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones.

-

Functionalization at Position 4: Introduction of the hydroxyethyl group through alkylation or epoxide ring-opening reactions.

-

Esterification: Sequential protection of the nitrogen (Cbz) and carboxylic acid (methyl ester) groups.

A related synthesis in describes C(sp³)-H activation to install aryl groups on pyrrolidine, which could be adapted for hydroxyethyl incorporation. For example, rhodium-catalyzed 1,4-addition or copper-mediated coupling might enable regioselective substitution.

Stepwise Synthesis Proposal

-

Starting Material: N-Boc-pyrrolidine-2-carboxylic acid methyl ester.

-

C4 Functionalization:

-

Alkylation with 2-bromoethanol under basic conditions.

-

Epoxide intermediate generation followed by nucleophilic attack by water.

-

-

Deprotection and Protection:

-

Remove Boc group with trifluoroacetic acid (TFA).

-

Install Cbz group via reaction with benzyl chloroformate.

-

-

Purification: Chromatography to isolate the diastereomers, if present.

Table 2: Key Synthetic Intermediates and Conditions

Physicochemical and Spectroscopic Analysis

Spectral Signatures

-

¹H NMR:

-

δ 7.35–7.25 (m, 5H, aromatic protons).

-

δ 4.50–4.20 (m, 2H, CH₂ of Cbz).

-

δ 3.70 (s, 3H, methyl ester).

-

δ 3.60–3.40 (m, 2H, hydroxyethyl CH₂).

-

-

IR:

-

1740 cm⁻¹ (ester C=O).

-

1680 cm⁻¹ (carbamate C=O).

-

3450 cm⁻¹ (hydroxyl O-H).

-

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group; poorly soluble in water.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and carbamate linkages.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Competing reactions at C3 and C5 positions during alkylation.

-

Stereocontrol: Ensuring enantiopure synthesis of the C4 hydroxyethyl group.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume